5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a cyclopropane-fused indene derivative featuring an amino (-NH₂) substituent at the 5-position and a carboxylic acid (-COOH) group at the 1-position. The cyclopropane ring introduces significant strain, influencing the compound’s reactivity and conformational stability.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4,12H2,(H,13,14) |
InChI Key |
JGCCAAQEKITIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the cyclopropanation of an indene derivative, followed by functional group transformations to introduce the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, highlighting substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Amino (-NH₂): Enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets. Halogens (-Cl, -Br): Increase molecular weight and lipophilicity, improving membrane permeability and metabolic stability . Methyl (-CH₃): Boosts lipophilicity but reduces polarity, favoring hydrophobic binding pockets .
Regiochemical Influence :
- Substituent position (e.g., 3-Cl vs. 5-Cl) alters steric and electronic profiles. For example, 3-chloro derivatives may face steric hindrance near the cyclopropane ring, impacting synthetic accessibility .
Applications :
- Medicinal Chemistry : 5-Chloro and 5-bromo derivatives are explicitly marketed for drug discovery, suggesting halogenated analogs are prioritized for lead optimization .
- Safety Considerations : 3-Chloro derivatives require stringent storage conditions (e.g., avoidance of heat), highlighting substituent-dependent hazards .
Synthetic Accessibility: Halogenated analogs (e.g., 5-Bromo, 4-Bromo) are commercially available as building blocks, implying established synthetic routes. Amino derivatives may require protective groups (e.g., Boc, as in ) during synthesis to prevent undesired side reactions .
Biological Activity
5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS Number: 2060025-87-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 189.21 g/mol
- Structural Features : The compound features a cyclopropane ring fused to an indene moiety, which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Electrophilic Interactions : The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may inhibit enzyme activity or disrupt cellular processes.
- Antioxidant Activity : Like other carboxylic acids, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
- Potential Anticancer Activity : Compounds with similar structures have shown promise in inducing apoptosis in cancer cells through various pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:
- A study focused on derivatives with similar frameworks reported significant cytotoxicity against various human cancer cell lines. The IC values ranged from 3.52 μM to 19.31 μM across different cell types including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 7j | HepG2 | 3.52 |
| 7f | MCF-7 | 8.65 |
| 7h | A549 | <10 |
These findings suggest that the compound may have a role as a lead structure for developing new anticancer agents.
Research indicates that compounds similar to this compound induce apoptosis through mitochondrial pathways:
- Mitochondrial Membrane Potential (MMP) : Treatment with these compounds resulted in decreased MMP, which is crucial for triggering apoptosis.
- Caspase Activation : The activation of caspases (caspase-3 and caspase-9) was noted alongside changes in the expression levels of pro-apoptotic proteins (Bax) and anti-apoptotic proteins (Bcl-2) .
Study on Antioxidant Properties
A comparative study highlighted the antioxidant capabilities of various carboxylic acids. While specific data on this compound was limited, related compounds demonstrated significant free radical scavenging activity with IC values lower than 20 μM . This suggests potential applications in mitigating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
